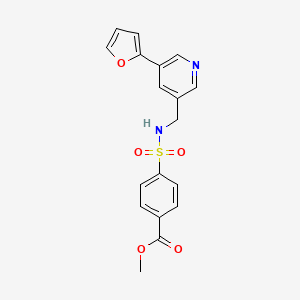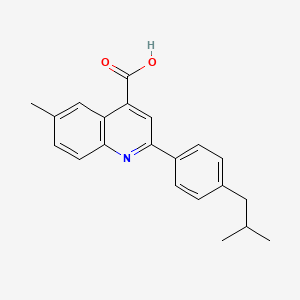![molecular formula C25H25N3O3S2 B2493976 N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923682-44-4](/img/structure/B2493976.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzothiazole and pyridine derivatives often involves multi-step reactions including condensation, nucleophilic addition, and cyclization processes. For example, Mohamed (2021) detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various cyanoacrylate derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with benzothiazole and pyridine components, can be characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the structure of Co(II) complexes of related compounds was determined by a combination of elemental analysis, FT-IR, electronic, EI mass, and Powder XRD spectra (Vellaiswamy & Ramaswamy, 2017).
Chemical Reactions and Properties
Benzothiazole and pyridine derivatives engage in various chemical reactions, including fluorescence quenching and electron transfer processes. Gomathi Vellaiswamy and S. Ramaswamy (2017) investigated the fluorescence properties of Co(II) complexes, revealing insights into their chemical behavior and interactions with other molecules (Vellaiswamy & Ramaswamy, 2017).
Wissenschaftliche Forschungsanwendungen
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to the compound of interest, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This inhibition is critical for controlling tumor growth and metastasis, as VEGFR-2 plays a key role in angiogenesis. These compounds demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential as therapeutic agents in cancer treatment (R. Borzilleri et al., 2006).
Anticancer Activity
Research on benzamide derivatives has also shown significant promise in anticancer activity. For example, N-substituted benzamides were synthesized and evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives exhibiting higher anticancer activities than reference drugs. These findings indicate the potential of these compounds in developing new anticancer therapies (B. Ravinaik et al., 2021).
Antimicrobial Activity
Synthesis and evaluation of benzothiazole and pyridine derivatives have revealed considerable antibacterial and antifungal activities. These studies emphasize the role of structural modifications in enhancing biological activity and suggest the utility of these compounds in addressing microbial resistance, a growing concern in global health (N. B. Patel & S. N. Agravat, 2009).
Enzyme Inhibition for Neurodegenerative Diseases
The development of enzyme inhibitors targeting neurodegenerative diseases is another area of research. Compounds structurally similar to the one have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets in Alzheimer's disease. These studies highlight the potential of benzamide and thiazole derivatives in creating treatments for neurodegenerative conditions (G. Makhaeva et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-19-7-6-10-22-23(19)27-25(32-22)28(16-18-11-13-26-14-12-18)24(29)20-8-5-9-21(15-20)33(30,31)17(2)3/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZBPXKRTNZYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)


![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)